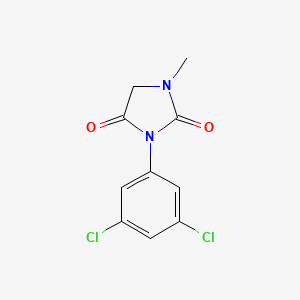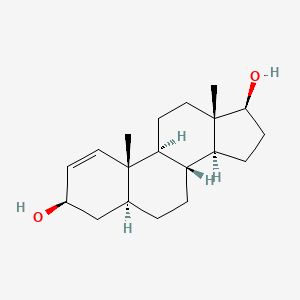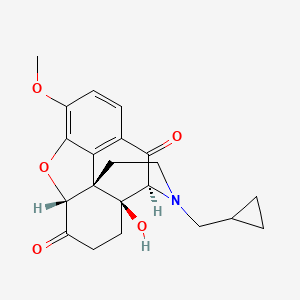
6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine
概要
説明
“6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine” is a chemical compound with the molecular formula C11H11N3O . It is used in research and has a molecular weight of 201.22 g/mol .
Synthesis Analysis
The synthesis of this compound involves the use of triethylamine in dichloromethane at -20℃ for 1 hour . The reaction is carried out under an inert atmosphere and on an industrial scale .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring attached to an amine group and an oxygen atom, which is further connected to another pyridine ring with a methyl group .
Physical And Chemical Properties Analysis
This compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is an inhibitor of CYP1A2 and CYP3A4 . It has a Log Po/w (iLOGP) of 1.72 . Its water solubility is 0.793 mg/ml; 0.00394 mol/l .
科学的研究の応用
Medicinal Chemistry
Pyridine derivatives, including “6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine”, are known for their medicinal attributes. They have been used as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer agents . The compound’s structure allows for the synthesis of a variety of derivatives that can target specific biological pathways.
Pharmaceutical Applications
In pharmaceuticals, pyridine-based compounds enhance biological potency, penetrability, metabolic stability, and fix protein-binding issues . The incorporation of a pyridine ring is a crucial strategy in drug discovery, potentially making “6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine” a valuable compound in developing new medications.
Cardiovascular Diseases
Pyridine derivatives play a role in treating cardiovascular diseases (CVD). They act on cardiac ionic channels and have been discussed as a novel class of medications for treating CVD . This suggests that “6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine” could be researched for its potential effects on heart-related conditions.
Chemosensors
Pyridine derivatives are also significant in analytical chemistry as chemosensors. They can be used to detect the presence of various substances due to their ability to bind selectively and sensitively to specific analytes . This property could be explored for “6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine” in developing new sensing materials.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(2-methylpyridin-3-yl)oxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-10(3-2-6-13-8)15-11-5-4-9(12)7-14-11/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTXBOJIESFBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445354 | |
| Record name | 6-[(2-Methyl-3-pyridinyl)oxy]-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine | |
CAS RN |
181633-42-1 | |
| Record name | 6-[(2-Methyl-3-pyridinyl)oxy]-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[(2-methylpyridin-3-yl)oxy]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

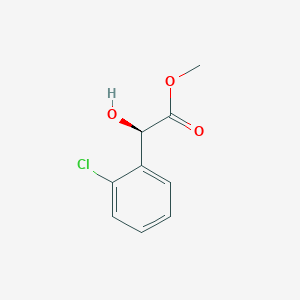

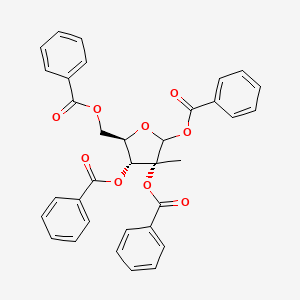
![7-Chlorothiazolo[4,5-C]pyridine-2-thiol](/img/structure/B1589145.png)
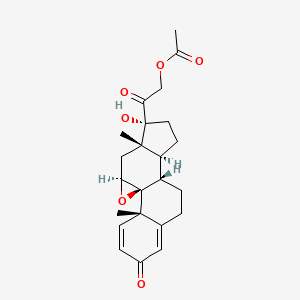
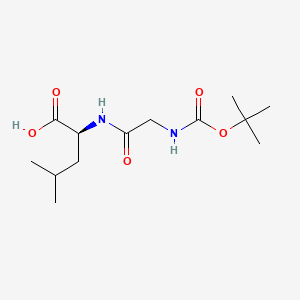


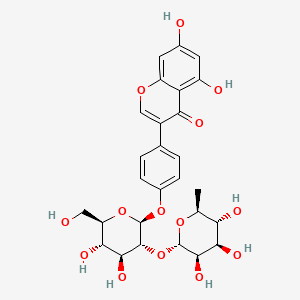
![Disodium 4-[[2,4-dihydroxy-3-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-1-sulphonate](/img/structure/B1589152.png)
